

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclotetradecane

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Compound of Interest

Compound Name: Cyclotetradecane

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Abstract

Cyclotetradecane (C₁₄H₂₈) is a saturated monocyclic hydrocarbon belonging to the cycloalkane family. As a fourteen-membered ring structure, it exhibits unique conformational flexibility and specific physicochemical properties that are of interest in various fields of chemical research, including materials science and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of **cyclotetradecane**, detailed experimental protocols for their determination, and an outline of a common synthetic route. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrammatic representations.

Identity and Molecular Structure

Cyclotetradecane is a waxy, white crystalline solid at room temperature. Its fundamental properties are summarized in Table 1.

Table 1: General and Molecular Information for **Cyclotetradecane**

Property	Value	Source(s)
IUPAC Name	cyclotetradecane	[1]
Molecular Formula	C ₁₄ H ₂₈	[1]
Molecular Weight	196.37 g/mol	[1]
CAS Number	295-17-0	[1]
Appearance	Solid	[1]
InChI	InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2	[1]
InChIKey	KATXJJSCAPBIOB-UHFFFAOYSA-N	[1]
SMILES	C1CCCCCCCCCCCCC1	[1]

Physical Properties

The physical properties of **cyclotetradecane** are crucial for its handling, purification, and application in various experimental setups. A compilation of these properties is provided in Table 2.

Table 2: Physical Properties of **Cyclotetradecane**

Property	Value	Source(s)
Melting Point	56.2 °C	[1]
Boiling Point	280.9 °C at 760 mmHg	
Density	0.79 g/cm ³	
Water Solubility	0.01136 mg/L at 25 °C (estimated)	
logP (Octanol-Water Partition Coefficient)	5.46140	
Vapor Pressure	0.00625 mmHg at 25°C	
Flash Point	113.1 °C	
Refractive Index	1.433	
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	28.7 kJ/mol at 328 K	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	65.3 \pm 0.2 kJ/mol	[2]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	95.6 kJ/mol	[2]

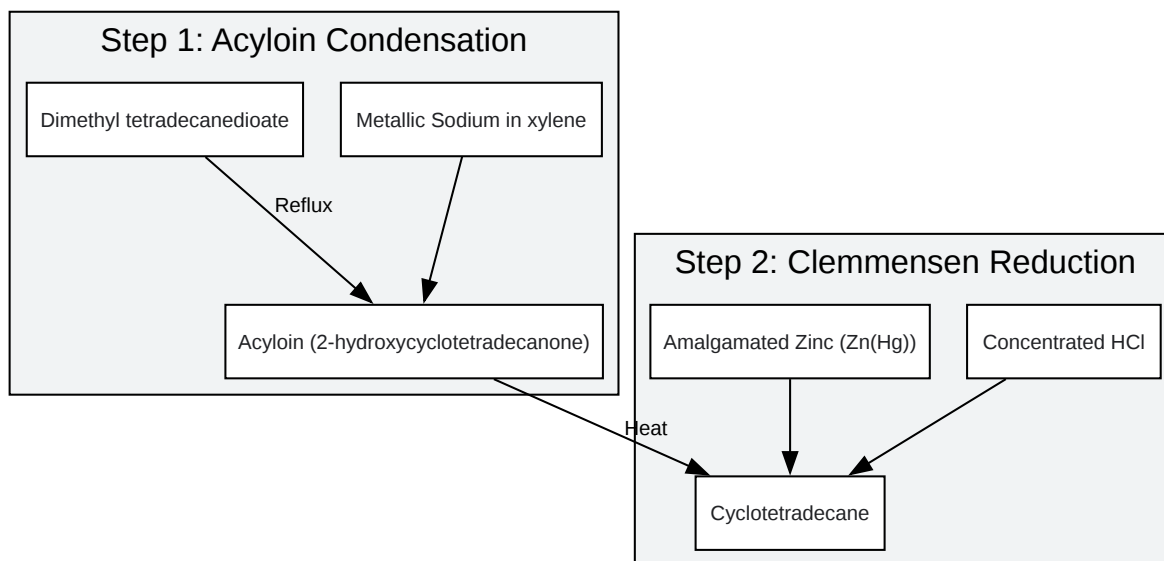
Chemical Properties and Synthesis

Cyclotetradecane, as a saturated cycloalkane, is relatively inert. It undergoes typical alkane reactions such as free-radical halogenation under UV light and combustion at high temperatures. Its synthesis is a key aspect of its study, often involving cyclization of a long-chain precursor.

Synthesis of Cyclotetradecane

A common route for the synthesis of **cyclotetradecane** involves the acyloin condensation of a 1,14-dicarboxylic acid ester, followed by reduction of the resulting acyloin and subsequent deoxygenation. A typical synthesis workflow is outlined below.

Synthesis of Cyclotetradecane



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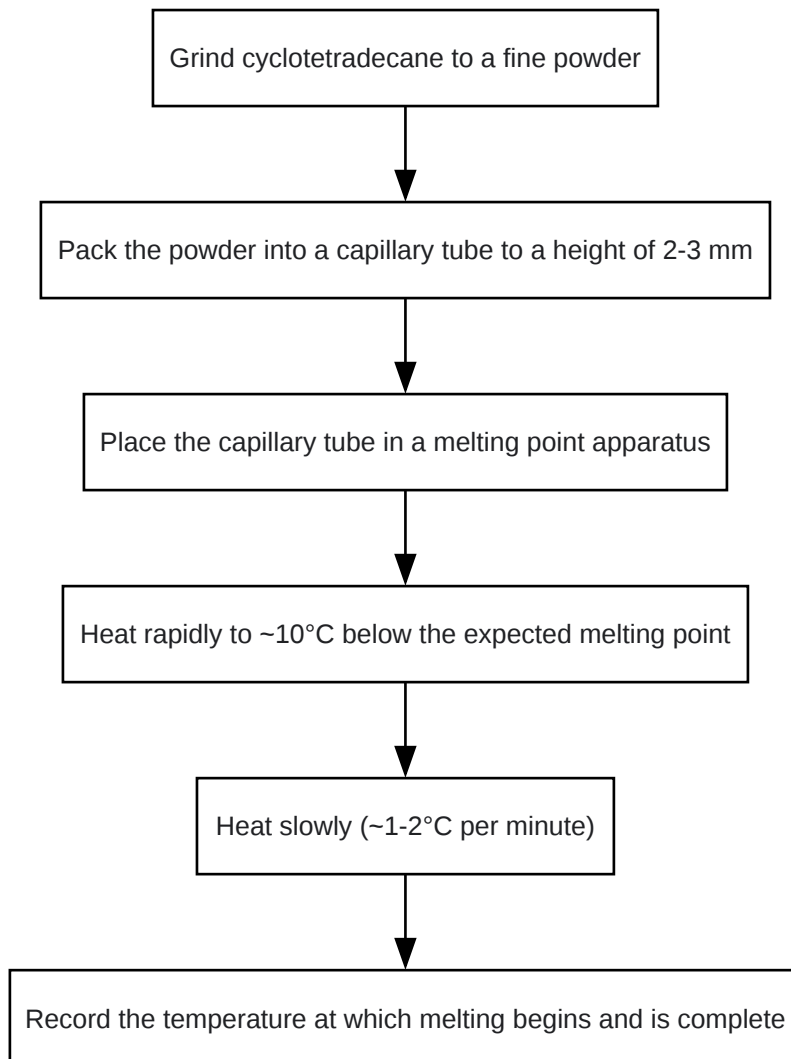
Acyloin condensation followed by Clemmensen reduction for **cyclotetradecane** synthesis.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of **cyclotetradecane**.

Melting Point Determination (Capillary Method)

Melting Point Determination Workflow



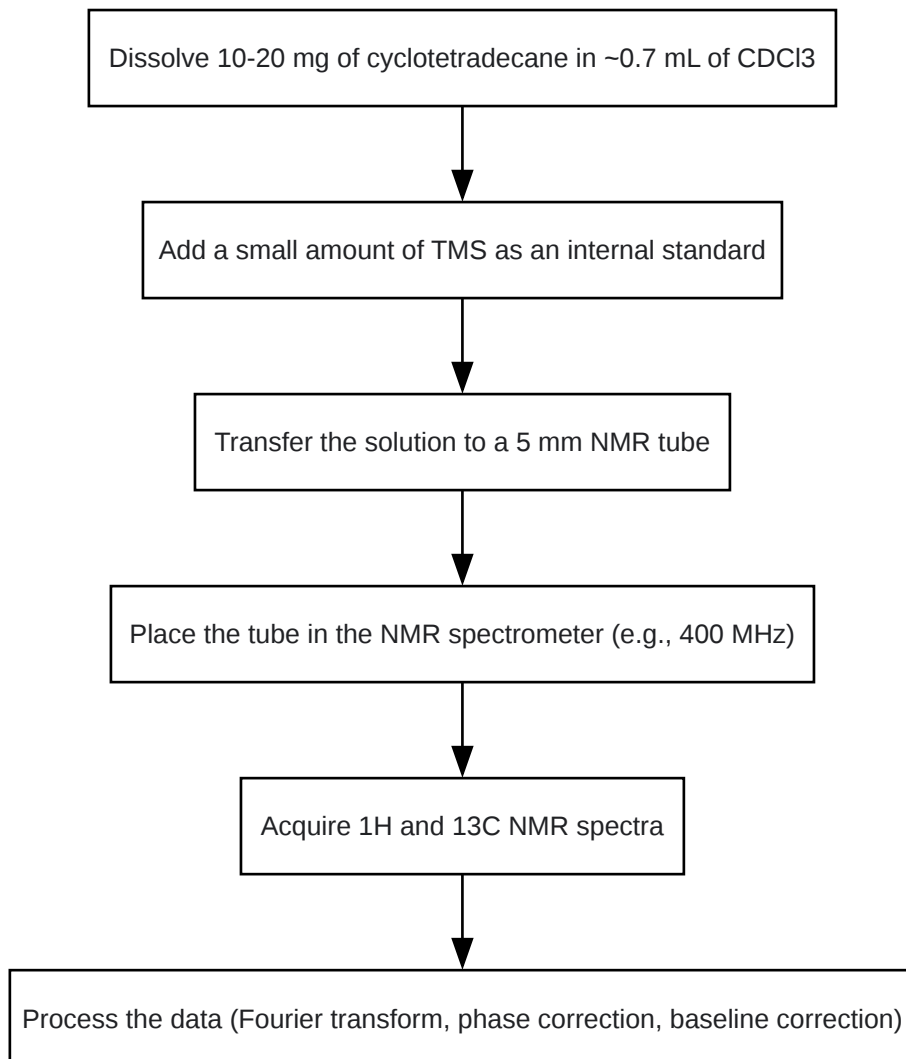
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Workflow for determining the melting point of **cyclotetradecane**.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **cyclotetradecane**.

NMR Sample Preparation and Analysis



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Workflow for NMR analysis of **cyclotetradecane**.

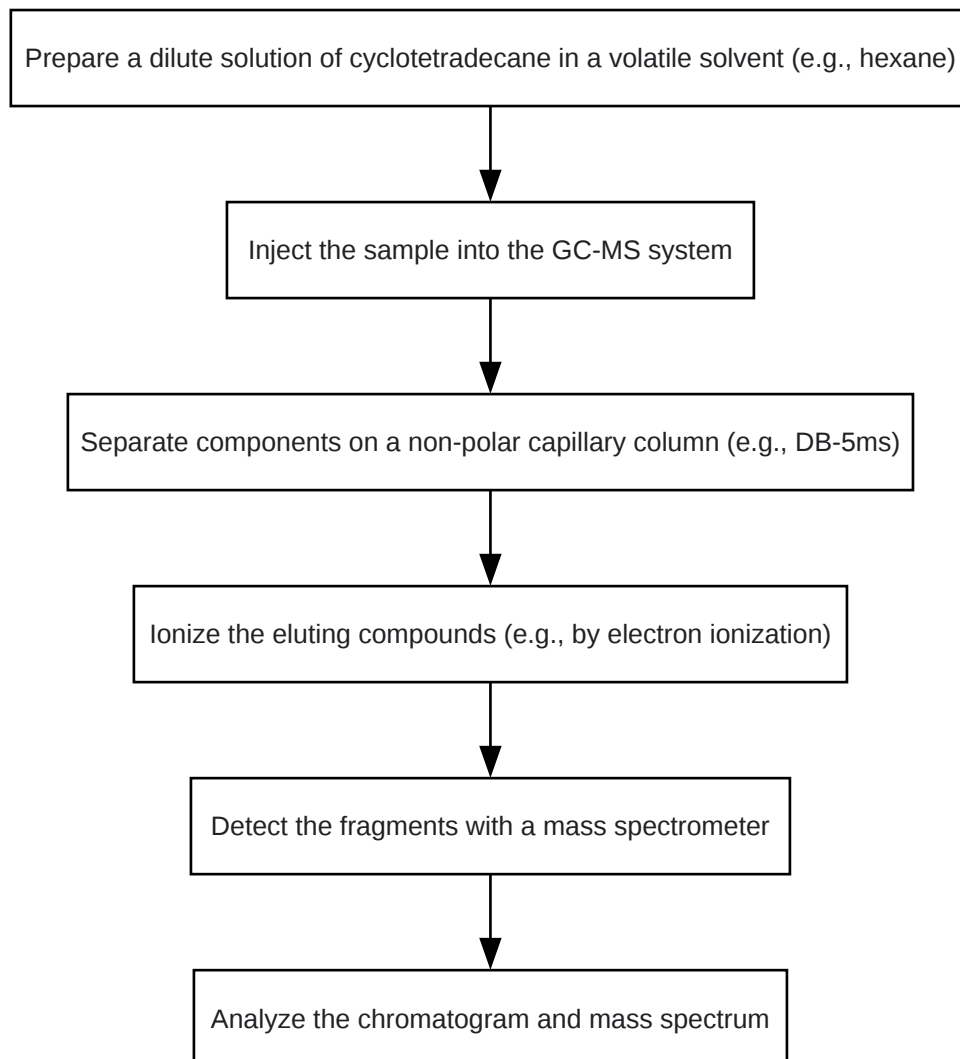
Typical ¹H NMR (CDCl₃): The spectrum is expected to show a single, sharp peak for the 28 equivalent methylene protons.

Typical ¹³C NMR (CDCl₃): The proton-decoupled spectrum will exhibit a single peak corresponding to the 14 equivalent methylene carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of **cyclotetradecane** and confirm its molecular weight.

GC-MS Analysis Workflow



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Workflow for GC-MS analysis of **cyclotetradecane**.

Typical GC-MS Parameters:

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Program: Initial temperature of 50 $^{\circ}$ C, ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold for 5 minutes.

- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Conformational Analysis

Due to its 14-membered ring, **cyclotetradecane** is a flexible molecule with several low-energy conformations. Computational studies and experimental data suggest that the molecule exists in a dynamic equilibrium between these conformations. The energy barrier for interconversion is relatively low.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of **cyclotetradecane**. The data presented in a structured format, along with the detailed experimental protocols and workflows, serves as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound in their studies. The information provided facilitates a deeper understanding of the behavior of **cyclotetradecane** and provides a solid foundation for its application in a laboratory setting.

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References

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